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Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

3-(4-Methylpiperazin-1-yl)aniline. Due to the limited availability of direct experimental spectra

in public databases, this document presents predicted spectral characteristics based on

analogous structures and functional group analysis, alongside detailed, generalized

experimental protocols for acquiring such data. This guide is intended to serve as a valuable

resource for the identification, characterization, and quality control of this compound in

research and development settings.

Chemical Structure and Properties
IUPAC Name: 3-(4-Methylpiperazin-1-yl)aniline

Molecular Formula: C₁₁H₁₇N₃

Molecular Weight: 191.28 g/mol

CAS Number: 148546-99-0

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(4-Methylpiperazin-1-yl)aniline. These
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predictions are based on the analysis of its structural components: a meta-substituted aniline

ring and an N-methylpiperazine moiety.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.10 t 1H Ar-H (H5)

~6.30 - 6.40 m 3H Ar-H (H2, H4, H6)

~3.60 br s 2H -NH₂

~3.20 t 4H
Piperazine-H (H2',

H6')

~2.60 t 4H
Piperazine-H (H3',

H5')

~2.35 s 3H -CH₃

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~152.0 Ar-C (C1)

~148.0 Ar-C (C3)

~129.5 Ar-C (C5)

~108.0 Ar-C (C6)

~105.0 Ar-C (C4)

~100.0 Ar-C (C2)

~55.0 Piperazine-C (C3', C5')

~49.0 Piperazine-C (C2', C6')

~46.0 -CH₃
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Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretching (primary amine)

3050 - 3000 Medium Aromatic C-H stretching

2950 - 2800 Medium to Strong
Aliphatic C-H stretching

(piperazine and methyl)

1620 - 1580 Strong
N-H bending (scissoring) and

Aromatic C=C stretching

1500 - 1450 Medium Aromatic C=C stretching

1350 - 1250 Strong
C-N stretching (aromatic amine

and tertiary amine)

850 - 750 Strong
Aromatic C-H out-of-plane

bending (meta-substitution)

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

176 Medium [M - CH₃]⁺

120 Medium
[M - C₄H₉N]⁺ (loss of

methylpiperazine fragment)

99 High
[C₅H₁₁N₂]⁺ (methylpiperazine

fragment)

71 High
[C₄H₉N]⁺ (fragment from

methylpiperazine)

Experimental Protocols
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The following are detailed, generalized methodologies for the key experiments required to

obtain the spectral data for 3-(4-Methylpiperazin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity of the

molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-(4-Methylpiperazin-1-yl)aniline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
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Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total

reflectance (UATR) accessory.

Sample Preparation (UATR Method):

Ensure the UATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent such as isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 3-(4-Methylpiperazin-1-yl)aniline sample onto the crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the built-in press to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer

(GC-MS) with an electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 3-(4-Methylpiperazin-1-yl)aniline in a volatile organic solvent

(e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A suitable capillary column (e.g., HP-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Data Analysis:

Identify the peak corresponding to the molecular ion ([M]⁺).

Analyze the major fragment ions and propose fragmentation pathways consistent with the

structure of the molecule.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of

a small molecule like 3-(4-Methylpiperazin-1-yl)aniline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Logical flow for the analysis and interpretation of combined spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methylpiperazin-1-
yl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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